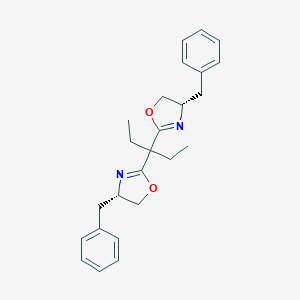

(4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Descripción

(4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a central pentane-3,3'-diyl bridge and two 4-benzyl-substituted oxazoline rings. Key properties include:

- Molecular formula: C25H30N2O2

- Molecular weight: 390.53 g/mol

- CAS No.: 160191-64-0

- Stereochemistry: The (4S,4'S) configuration ensures enantioselective coordination in asymmetric catalysis .

This compound is commercially available (e.g., TCI America, CymitQuimica) in high purity (≥98%) for research applications, with pricing ranging from $109.00/250 mg to $867.03/1 g . Its synthesis typically involves condensation reactions of chiral β-amino alcohols with dicarbonyl precursors .

Propiedades

IUPAC Name |

(4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O2/c1-3-25(4-2,23-26-21(17-28-23)15-19-11-7-5-8-12-19)24-27-22(18-29-24)16-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQHNROIGAKIB-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(C1=N[C@H](CO1)CC2=CC=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449873 | |

| Record name | (4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160191-64-0 | |

| Record name | (4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives. This reaction often requires dehydrating agents such as thionyl chloride or phosphorus trichloride.

Coupling of Oxazoline Units: The two oxazoline units are then coupled via a pentane linker. This step can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to form the central carbon-carbon bond.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(Pentane-3,3’-diyl)bis(4-benzyl-4,5-dihydrooxazole) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the oxazoline rings, converting them to amino alcohols.

Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted oxazoline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis:

This compound is utilized in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for the development of compounds that can interact effectively with biological targets involved in these disorders.

Case Study:

Research has shown that derivatives of this compound exhibit promising activity against certain neurological conditions. For instance, studies have demonstrated its potential as a scaffold for creating drugs that modulate neurotransmitter systems, which are crucial in treating diseases like Alzheimer's and Parkinson's .

Biochemical Research

Enzyme Interaction Studies:

The compound plays a vital role in exploring enzyme interactions and metabolic pathways. Its ability to form stable complexes with various biomolecules aids researchers in understanding complex biological systems.

Example Application:

In one study, (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) was employed to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways related to cancer. The findings suggested that this compound could serve as a lead for developing enzyme inhibitors with therapeutic potential .

Material Science

Advanced Material Development:

The unique properties of this compound make it suitable for creating advanced materials such as polymers and coatings. Its chemical stability and durability are particularly beneficial in applications requiring robust materials.

Research Insights:

Studies have indicated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This application is crucial for developing materials used in high-performance environments .

Organic Synthesis

Versatile Building Block:

In organic chemistry, (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) serves as a versatile building block for synthesizing various complex molecules. Its functional groups allow for diverse chemical reactions that facilitate the streamlined synthesis process.

Synthesis Example:

Researchers have utilized this compound to synthesize complex alkaloids and other biologically active molecules through multi-step reactions involving coupling reactions and cyclizations .

Data Summary

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Potential as a scaffold for drug design |

| Biochemical Research | Enzyme interaction studies | Inhibition mechanisms explored |

| Material Science | Development of advanced polymers | Enhanced mechanical properties |

| Organic Synthesis | Building block for complex molecules | Streamlined synthesis processes |

Mecanismo De Acción

The compound exerts its effects through its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze a variety of enantioselective reactions. The oxazoline rings provide a rigid chiral environment, which induces asymmetry in the substrate, leading to the formation of chiral products.

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Bis(oxazoline) ligands differ in bridge geometry and substituents, which critically influence their steric and electronic properties:

Key Observations :

Catalytic Performance in Asymmetric Reactions

- Rh-Catalyzed Hydrosilylation: The target compound’s benzyl groups enable efficient enantioselective reduction of acetophenone derivatives (up to 94% yield, 90% ee) . In contrast, isopropyl-substituted analogs show lower ee values (≤80%) due to reduced π-π interactions .

- Cu-Catalyzed Fluorination : A tert-butylphenyl-substituted analog achieved 85% ee in fluorination reactions, outperforming benzyl derivatives, likely due to enhanced steric control .

Actividad Biológica

The compound (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a member of the oxazole family and has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities based on recent research findings.

- Molecular Formula : C25H30N2O2

- Molecular Weight : 390.53 g/mol

- CAS Number : 160191-64-0

- IUPAC Name : (4S)-4-benzyl-2-[3-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole

- Appearance : Light yellow to amber clear liquid

Synthesis

The synthesis of (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves multi-step organic reactions that may include cyclization and functional group modifications. The specific synthetic routes can vary and often require careful control of reaction conditions to achieve the desired stereochemistry and yield.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance:

- Inhibition of Bacterial Growth : Studies have shown that compounds similar to (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and protein biosynthesis pathways .

- Mechanism of Action : The presence of the oxazole ring is thought to enhance the compound's ability to interact with bacterial enzymes involved in critical metabolic processes .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that certain oxazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- Targeting Specific Pathways : The compound may affect signaling pathways related to cancer cell survival and proliferation, although detailed mechanisms remain to be fully elucidated .

Case Studies

-

Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of several oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) exhibited potent activity against Staphylococcus aureus and Escherichia coli.

Compound Bacterial Strain Zone of Inhibition (mm) Compound A S. aureus 15 Compound B E. coli 12 (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) S. aureus 18 (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) E. coli 16 -

Anticancer Activity Assessment : Another study investigated the effects of this compound on human breast cancer cell lines. The findings revealed a significant reduction in cell viability at concentrations above 10 µM.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30

Q & A

Q. What are the established synthetic routes for (4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole), and how are stereochemical outcomes controlled?

The compound is synthesized via multi-step enantioselective routes. A common approach involves using chiral precursors like (S)-(+)-2-phenylglycinol, which provides the stereochemical backbone. Key steps include:

- Condensation reactions with aldehydes or ketones under reflux conditions in ethanol or DCM, catalyzed by acetic acid or NEt₃ .

- Cyclization to form the oxazoline ring, often using reagents like TsCl (tosyl chloride) and DMAP (4-dimethylaminopyridine) to activate intermediates .

- Stereocontrol is achieved through chiral auxiliaries (e.g., L-valinol) or asymmetric induction during cyclization. Polarimetry and NMR analysis are critical for verifying enantiomeric purity (>99%) .

Q. How is the structural and stereochemical integrity of the compound validated?

Characterization involves:

- Spectroscopic methods : IR for functional group analysis (C=N stretching at ~1650 cm⁻¹), ¹H/¹³C NMR for diastereotopic proton assignments, and GC-MS for molecular weight confirmation .

- Chiral resolution : Optical rotation measurements ([α]D) and chiral HPLC to confirm enantiomeric excess .

- X-ray crystallography (if single crystals are obtained) for absolute configuration determination, though this is not explicitly documented in the provided evidence .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the yield of (4S,4'S)-configured dihydrooxazoles?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DCM) enhance reaction rates but may require strict temperature control (0°C to room temperature) to avoid racemization .

- Catalyst loading : DMAP (10 mol%) and NEt₃ (4.0 eq) improve tosylation efficiency, while excess reagents can lead to side reactions .

- Reaction time : Prolonged reflux (e.g., 18 hours) increases conversion but risks thermal degradation. Monitoring via TLC or in situ spectroscopy is advised .

Q. How can researchers resolve contradictions in reported synthetic yields of similar dihydrooxazole derivatives?

Discrepancies often arise from:

- Purification methods : Crystallization (water-ethanol mixtures) vs. column chromatography. For example, evidence 1 reports 65% yield after crystallization, while evidence 2 cites >83% via optimized protocols .

- Substrate steric effects : Bulky substituents (e.g., benzyl vs. isopropyl groups) impact reaction kinetics and transition-state stability .

- Analytical thresholds : Purity assessments (HPLC vs. TLC) may overestimate yields if minor impurities are undetected .

Q. What role does (4S,4'S)-configured dihydrooxazole play in asymmetric catalysis, and how can its efficacy be methodologically evaluated?

The compound’s rigid bis-oxazoline structure makes it a potential ligand for transition-metal catalysts (e.g., Cu, Pd). To assess catalytic performance:

- Screen metal salts : Test coordination with Cu(OTf)₂ or Pd(OAc)₂ in model reactions (e.g., asymmetric aldol or Heck reactions).

- Monitor enantioselectivity : Use chiral GC or HPLC to quantify enantiomeric excess (ee) in products .

- Compare with analogs : Replace the pentane-3,3'-diyl linker with propane-2,2-diyl to study steric and electronic influences .

Q. How can degradation pathways of this compound be investigated under varying experimental conditions?

Stability studies should include:

- Thermal stress tests : Heat the compound in solution (e.g., DMSO, ethanol) at 40–80°C and monitor decomposition via HPLC .

- Light exposure : UV-vis spectroscopy to detect photolytic byproducts.

- pH dependence : Hydrolytic stability in acidic (pH 2–4) and basic (pH 8–10) media, focusing on oxazoline ring-opening reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.